molecular formula C9H11NO2 B099903 2-Amino-3,6-dimethylbenzoic acid CAS No. 15540-91-7

2-Amino-3,6-dimethylbenzoic acid

Cat. No. B099903
CAS RN: 15540-91-7
M. Wt: 165.19 g/mol
InChI Key: PFKMPZBEUUAELA-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzoic acid is a compound with the CAS Number: 15540-91-7 . It has a molecular weight of 165.19 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3,6-dimethylbenzoic acid . The InChI code is 1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) . The compound contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

The compound has a melting point of 112-113 degrees . It is typically stored at room temperature .

Scientific Research Applications

Synthesis Processes

  • Synthesis Techniques : 2-Amino-3,6-dimethylbenzoic acid is synthesized through various methods. For instance, 2-amino-4,5-dimethylbenzoic acid can be synthesized from 3,4-dimethyl aniline via condensation, cyclization, and oxidation processes, yielding an overall 34.3% yield (Cheng Lin, 2013). Another synthesis approach involves the reduction of 2,6-dimethylbenzoic acid to produce derivatives like 2,6-dimethylphenylalanine (Zhang Lian, 2014).

Structural and Chemical Properties

  • Steric Effects and Molecular Structure : The molecular structure of similar compounds, like 2,3-dimethylbenzoic acid, is studied using techniques such as X-ray diffraction and ab initio calculation. These studies reveal insights into molecular conformation and the effects of steric crowding (I. Císařová et al., 2000).

Biological and Medicinal Applications

  • Antimicrobial and Anticancer Activities : Derivatives of 2,3,6-dimethylbenzoic acid, such as 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, show potential as antimicrobial and anticancer agents. These compounds exhibit significant activity against bacteria and fungi, and display properties suggestive of anticancer drug targets (S. Aravind et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition : Novel amino acids based on corrosion inhibitors derived from benzoic acid analogs have been studied for their efficacy in protecting metal surfaces. These compounds show high inhibition efficiency and suggest potential for applications in material science (V. Srivastava et al., 2017).

Analytical Chemistry

  • Analytical Applications : 2-Amino-3,6-dimethylbenzoic acid and its derivatives are also used in analytical chemistry. For instance, it plays a role in the quantification of carcinogens in food using techniques like gas chromatography-negative ion mass spectrometry (S. Murray et al., 1993).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKMPZBEUUAELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298385
Record name 2-amino-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dimethylbenzoic acid

CAS RN

15540-91-7
Record name 15540-91-7
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Record name 2-amino-3,6-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,6-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS Newman, JA Cella - The Journal of Organic Chemistry, 1973 - ACS Publications
Treatment of 3, 4-dicaibethoxy-2, o-dimethylfuran with benzyne generated from anthranilic acid afforded2, 3-dicarbethoxy-l, 4-dimethyl-l, 4-epoxy-l, 4-dihydronaphthalene (3a) in 77% …
Number of citations: 24 pubs.acs.org
SEV Bell, RFC Brown, KJ Coulston… - Australian Journal of …, 1994 - CSIRO Publishing
Flash vacuum pyrolysis of 5-(4′,7′-dimethyl-1′,3′-dihydro-1′,3′-ethano-2′ H-inden-2′-ylidene)-2,2-dimethyl-1,3-dioxan-4,6-dione (13) at temperatures in the range 600-750p …
Number of citations: 3 www.publish.csiro.au
GB Guise, WD Ollis, JA Peacock… - Journal of the …, 1982 - pubs.rsc.org
The trithiosalicylide derivatives (8)–(11) have been synthesised and shown by temperature-dependent 1H nmr spectroscopy to exist in solution as ring inverting (35a)⇌(35b) …
Number of citations: 7 pubs.rsc.org
RG Janssen, JHP Utley, E Carré, E Simon… - Journal of the Chemical …, 2001 - pubs.rsc.org
The role of metal complexes as redox mediators in the electrosynthesis of poly(p-xylylenes) (PPXs) has been explored, with a view to designing metal-containing precursors that can act …
Number of citations: 10 pubs.rsc.org

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